N-[(2R)-1-hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide

CB1 receptor cannabinoid binding affinity radioligand displacement

N-[(2R)-1-hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide, commonly designated R-(+)-Methanandamide, AM-356, or R-1 Methanandamide, is a synthetic chiral analog of the endogenous cannabinoid ligand anandamide (AEA). It belongs to the methanandamide series of N-alkyl arachidonoyl amides and functions as a potent, selective cannabinoid CB1 receptor agonist.

Molecular Formula C23H39NO2
Molecular Weight 361.6 g/mol
CAS No. 157182-49-5
Cat. No. B110085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2R)-1-hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide
CAS157182-49-5
Synonyms[R-(all-Z)]-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide;  _x000B_(5Z,8Z,11Z,14Z)-N-[(1R)-2-Hydroxy-1-methylethyl]-5,8,11,14-eicosatetraenamide;  AM 356
Molecular FormulaC23H39NO2
Molecular Weight361.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO
InChIInChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/t22-/m1/s1
InChIKeySQKRUBZPTNJQEM-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

R-(+)-Methanandamide (CAS 157182-49-5): A Chiral Anandamide Analog with Quantifiable CB1 Potency and Metabolic Stability Advantages


N-[(2R)-1-hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide, commonly designated R-(+)-Methanandamide, AM-356, or R-1 Methanandamide, is a synthetic chiral analog of the endogenous cannabinoid ligand anandamide (AEA). It belongs to the methanandamide series of N-alkyl arachidonoyl amides and functions as a potent, selective cannabinoid CB1 receptor agonist . The compound is distinguished from its parent molecule AEA by the introduction of a methyl group at the 1′-position of the ethanolamine head group in the (R) configuration, a structural modification that simultaneously enhances CB1 binding affinity approximately 4-fold and confers resistance to hydrolytic inactivation by fatty acid amide hydrolase (FAAH) and aminopeptidases [1]. It also exhibits secondary activity at vanilloid (TRPV1) receptors .

Why R-(+)-Methanandamide (CAS 157182-49-5) Cannot Be Interchanged with Anandamide or Other Methanandamide Stereoisomers


Substituting R-(+)-Methanandamide with generic anandamide, racemic methanandamide mixtures, or the S-enantiomer introduces quantifiable losses in potency, metabolic half-life, and in vivo effect duration that undermine experimental reproducibility. Anandamide (AEA) exhibits a CB1 Ki of 78 ± 2 nM—approximately 4-fold weaker than the 20 ± 1.6 nM Ki of R-(+)-Methanandamide—and is rapidly hydrolyzed by FAAH and aminopeptidases present in biological preparations, requiring the routine addition of protease inhibitors such as PMSF to preserve activity in binding assays [1]. The S-1 enantiomer (CAS 157182-50-8) displays a CB1 Ki of 173–175 nM, representing an 8.6-fold loss in affinity relative to the R-isomer and an affinity weaker even than AEA itself . Furthermore, in vivo studies demonstrate that R-Methanandamide produces persistent motor effects lasting beyond 180 minutes post-administration, whereas AEA's effects are characterized by rapid onset but significantly shorter duration, precluding direct substitution in behavioral or chronic-dosing paradigms [2]. These stereochemistry-dependent, quantitatively divergent profiles mean that generalized substitution with in-class analogs will yield non-comparable, often misleading experimental outcomes.

Quantitative Comparative Evidence for R-(+)-Methanandamide (CAS 157182-49-5) Differentiation Against Closest Analogs


CB1 Receptor Binding Affinity: 4-Fold Enhancement Over Endogenous Anandamide (AEA)

In a direct head-to-head comparison using [³H]CP-55,940 radioligand displacement in rat forebrain membranes, R-(+)-Methanandamide exhibited a Ki of 20 ± 1.6 nM for the CB1 cannabinoid receptor, compared to a Ki of 78 ± 2 nM for anandamide (AEA) measured under identical assay conditions [1]. This represents a 3.9-fold (~4-fold) improvement in binding affinity attributable to the (R)-1′-methyl substitution on the ethanolamine head group. The rank order of in vitro functional potency—measured as inhibition of electrically-evoked contractions of the mouse vas deferens—mirrored the rank order of CB1 binding affinities across all four chiral congeners tested, confirming that the enhanced binding translates directly to increased pharmacological potency [1].

CB1 receptor cannabinoid binding affinity radioligand displacement

Enantiomeric Selectivity: R-Isomer Displays 8.6-Fold Higher CB1 Affinity Than S-1 Methanandamide

Within the methanandamide series, stereochemistry at the 1′-position is a critical determinant of CB1 receptor affinity. R-(+)-Methanandamide (CAS 157182-49-5) binds to CB1 with a Ki of 20 nM (range 17.9–28.3 nM across independent studies), whereas its optical antipode S-1 Methanandamide (CAS 157182-50-8) displays a Ki of 173–175 nM for CB1 receptor displacement of [³H]CP-55,940 [1]. This corresponds to an approximately 8.6-fold loss in affinity for the S-enantiomer. Notably, the S-1 enantiomer's CB1 affinity is weaker even than that of the unsubstituted parent ligand AEA (Ki = 78 nM), demonstrating that the incorrect stereochemistry at C1′ is functionally detrimental rather than merely neutral . Consistent with this binding difference, S-1 Methanandamide inhibits electrically-evoked twitch responses in the murine vas deferens with an IC50 of 230 nM, substantially weaker than the R-isomer .

stereochemical selectivity chiral pharmacology cannabinoid receptor

Metabolic Stability: Resistance to FAAH and Aminopeptidase Hydrolysis Versus Anandamide

R-(+)-Methanandamide was explicitly designed to overcome the rapid enzymatic degradation that limits the experimental utility of anandamide. In binding assays conducted in the presence and absence of the serine protease inhibitor phenylmethanesulfonyl fluoride (PMSF), R-Methanandamide's CB1 affinity remained essentially unchanged, demonstrating remarkable stability to aminopeptidase hydrolysis, whereas anandamide's apparent affinity is significantly reduced when PMSF is omitted due to enzymatic degradation during the incubation period [1]. R-1 Methanandamide is consistently described across vendor technical datasheets and independent publications as being more resistant than AEA to hydrolytic inactivation by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for endocannabinoid catabolism . This resistance is attributed to steric hindrance introduced by the (R)-1′-methyl group adjacent to the amide bond. In contrast, structurally related uptake inhibitors such as AM404 and AM1172 inhibit FAAH (AM404 IC50 = 2.1 μM; AM1172 Ki = 3.18 μM) but do not function as hydrolytically stable CB1 agonists, representing a mechanistically distinct and non-interchangeable pharmacological profile .

FAAH resistance metabolic stability amidase hydrolysis PMSF

CB1/CB2 Subtype Selectivity: ~41-Fold Selectivity Profile Distinct from Non-Selective Cannabinoid Agonists

R-(+)-Methanandamide demonstrates pronounced selectivity for the central CB1 receptor over the peripheral CB2 receptor. Across multiple independent studies, CB1 Ki values range from 17.9 to 28.3 nM, while CB2 Ki values determined using murine spleen membranes range from 815 to 868 nM, yielding a CB1/CB2 selectivity ratio of approximately 41:1 to 48:1 [1]. This selectivity profile contrasts with non-selective synthetic cannabinoid agonists such as CP-55,940 (CB1 and CB2 Ki ≈ 1.3 nM each) and WIN 55,212-2, which exhibit little to no subtype discrimination. Anandamide itself demonstrates variable CB2 affinity across assay systems (reported CB2 Ki values range from 371 to 1,930 nM), resulting in a less consistently quantifiable selectivity window . For researchers requiring CB1-preferential pharmacology to minimize peripheral CB2-mediated effects, R-Methanandamide's well-characterized ~40-fold selectivity window provides a defined, reproducible experimental parameter.

CB2 selectivity receptor subtype selectivity peripheral cannabinoid receptor

In Vivo Duration of Action: Persistent Behavioral Effects Versus Transient Anandamide Response

The metabolic stability of R-Methanandamide observed in vitro translates directly to extended pharmacodynamic effects in vivo. In a direct comparative study of extrapyramidal motor effects in rats, R-Methanandamide (AM-356) produced inhibition of ambulation and stereotypy with effects persisting beyond 180 minutes post-intraperitoneal administration, qualitatively and temporally resembling the sustained effects of Δ⁹-THC rather than those of AEA [1]. In contrast, anandamide administered under the same paradigm produced behavioral effects characterized by rapid onset but significantly shorter duration, consistent with its susceptibility to rapid enzymatic degradation in vivo [1]. This study explicitly characterized R-Methanandamide as an AEA analog possessing higher metabolic stability to amidase hydrolysis, and the extended time-course was a direct consequence of this property rather than a difference in receptor engagement mechanism [1].

in vivo pharmacology duration of action motor behavior metabolic stability translation

CB1 Receptor Desensitization Profile: Slow Desensitization Rate Comparable to Endogenous Ligands

In a systematic evaluation of CB1 receptor desensitization kinetics using Xenopus oocytes co-expressing CB1 receptors, GIRK channels, GRK3, and β-Arrestin-3, R-Methanandamide (AM-356) was classified among agonists producing slow CB1 desensitization, with a rate of 5% min⁻¹ [1]. This desensitization rate is identical to that of anandamide and Δ⁹-THC under the same assay conditions, and is substantially slower than the desensitization rates observed for high-efficacy synthetic agonists such as WIN 55,212-2, AM782, AM1902, and AM2233, which exhibited rates ranging from 10% to 14% min⁻¹ [1]. Importantly, the study demonstrated that CB1 desensitization rate is independent of agonist efficacy, meaning that R-Methanandamide achieves higher potency and metabolic stability than AEA without incurring a penalty of accelerated receptor desensitization—a property not shared by all high-potency cannabinoid agonists [1].

GPCR desensitization CB1 signaling sustained agonism oocyte electrophysiology

Optimal Research and Procurement Application Scenarios for R-(+)-Methanandamide (CAS 157182-49-5)


CB1 Receptor Pharmacological Profiling Requiring High-Affinity, Metabolically Stable Agonism

For radioligand binding competition assays, GTPγS functional coupling studies, or cAMP inhibition assays targeting the CB1 receptor, R-(+)-Methanandamide provides a 4-fold affinity advantage over anandamide (Ki 20 vs 78 nM) and remains stable in membrane preparations without mandatory PMSF supplementation, reducing assay variability introduced by protease inhibitor batch effects [1]. Its ~41-fold selectivity over CB2 allows researchers to attribute observed effects predominantly to CB1 engagement without the confounding influence of peripheral CB2 receptor activation that complicates interpretation when using non-selective agonists such as CP-55,940 or WIN 55,212-2 [2].

In Vivo Behavioral and Chronic Dosing Studies Requiring Sustained CB1 Activation

In rodent models of motor behavior, antinociception, hypothermia, or cannabinoid self-administration, R-Methanandamide produces persistent CB1-mediated effects lasting beyond 180 minutes, enabling once-daily or intermittent dosing schedules that are impractical with the rapidly metabolized endogenous ligand AEA [1]. The compound's demonstrated in vivo cannabimimetic activity—validated across the tetrad of hypothermia, hypokinesia, ring immobility, and antinociception assays—provides a reproducible behavioral pharmacology baseline for studies of CB1-mediated physiology and for evaluating CB1 antagonist interventions [2].

Endocannabinoid System Probe Development and Structure-Activity Relationship (SAR) Studies

As the highest-affinity member of the methanandamide series, R-(+)-Methanandamide serves as the benchmark reference agonist for SAR campaigns exploring modifications to the arachidonoyl ethanolamide scaffold. The ~8.6-fold affinity difference between the R- and S-enantiomers provides a well-characterized stereochemical SAR data point for chiral discrimination at the CB1 orthosteric binding site [1]. Furthermore, AMG315—a next-generation analog incorporating an additional methyl group at the 13-(S)-position of the arachidonoyl chain—was benchmarked directly against AM-356 (R-Methanandamide) in the CFA-induced inflammatory pain model, demonstrating the compound's established role as the standard comparator for novel endocannabinoid ligand development [2].

CB1/TRPV1 Receptor Crosstalk and Dual-Mechanism Pharmacological Studies

R-(+)-Methanandamide exhibits a unique differential activity profile at CB1 versus TRPV1 receptors: it is approximately 10-fold more potent than AEA at CB1 while being approximately 10-fold less potent than AEA at TRPV1 (VR1) [1]. This inverted potency relationship makes R-Methanandamide a valuable tool for dissecting CB1-mediated versus TRPV1-mediated components of endocannabinoid signaling, particularly in tissues where both receptors are co-expressed, such as sensory neurons, meningeal afferents, and gastric vagal afferents. At 100 μM, R-Methanandamide produces TRPV1-mediated currents that are 37 ± 6% of the capsaicin maximum, compared to AM404 which produces 55 ± 9% at the same concentration, providing a quantitative basis for selecting the appropriate tool compound based on the desired CB1/TRPV1 activation ratio [2].

Quote Request

Request a Quote for N-[(2R)-1-hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.